molecular formula C16H13NO4S B8790705 N-(2-(Phenylsulfonyl)ethyl)phthalimide

N-(2-(Phenylsulfonyl)ethyl)phthalimide

Cat. No.: B8790705
M. Wt: 315.3 g/mol
InChI Key: FFEXYDLGMYKFTM-UHFFFAOYSA-N
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Description

N-(2-(Phenylsulfonyl)ethyl)phthalimide is a useful research compound. Its molecular formula is C16H13NO4S and its molecular weight is 315.3 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

N-(2-(Phenylsulfonyl)ethyl)phthalimide is primarily utilized as an intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • N-addition Reactions : Recent studies have demonstrated that phthalimides can undergo N-addition reactions with propargyl sulfonium salts to yield sulfur-containing N-vinylimides. This reaction is notable for its mild conditions and broad substrate scope, making it a valuable method for synthesizing complex organic molecules .
  • Photochemical Reactions : The compound has been investigated for its photochemical properties. For instance, N-substituted phthalimides have shown interesting behavior under UV irradiation, leading to fragmentation and the formation of various photoproducts. These reactions are significant for developing new synthetic pathways in organic chemistry .

Medicinal Chemistry Applications

The biological significance of this compound is underscored by its potential therapeutic applications:

  • Antioxidant Activity : A series of phthalimide derivatives have been synthesized and tested for antioxidant properties. Some derivatives exhibited strong DPPH radical scavenging activity, indicating their potential as antioxidant agents in pharmaceutical formulations .
  • Pharmacological Studies : Phthalimides are known to possess a range of biological activities, including anti-inflammatory and analgesic effects. Compounds derived from phthalimides have been explored as inhibitors for various enzymes, such as α-glucosidase, which is relevant in diabetes management .

Materials Science Applications

In materials science, this compound has been explored for its potential use in developing new materials:

  • Polymeric Materials : Phthalimide derivatives have been investigated as components in the synthesis of polymers with enhanced properties. Their ability to form stable structures makes them suitable candidates for high-performance materials .
  • Functional Materials : The unique electronic properties of phthalimide compounds enable their use in creating functional materials for electronics and photonics applications. Their incorporation into various matrices can lead to materials with tailored optical and electronic characteristics .

Case Studies

Several case studies illustrate the diverse applications of this compound:

StudyApplicationFindings
Shen et al. (2022)Organic SynthesisDeveloped an efficient method for synthesizing N-vinylimides via N-addition reactions with propargyl sulfonium salts, showcasing moderate to excellent yields .
McCormac et al. (2013)PhotochemistryInvestigated the photochemical behavior of phthalimides, revealing mechanisms involving excited state intramolecular proton transfer that could lead to novel synthetic routes .
Research on AntioxidantsMedicinal ChemistrySynthesized various phthalimide esters that demonstrated significant antioxidant activity through DPPH radical scavenging assays .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The phthalimide moiety undergoes classical Gabriel synthesis reactions. While direct data for this compound is limited, structurally related phthalimides react with nucleophiles (e.g., amines, thiols) under basic conditions to form substituted products . For example:

N-(2-(Phenylsulfonyl)ethyl)phthalimide+NH3baseN-(2-(Phenylsulfonyl)ethyl)amine+Phthalic acid\text{this compound} + \text{NH}_3 \xrightarrow{\text{base}} \text{N-(2-(Phenylsulfonyl)ethyl)amine} + \text{Phthalic acid}

This reaction is pH-dependent, with optimal yields observed at pH 9–11 .

Ring-Opening Reactions

Under acidic or strongly nucleophilic conditions, the phthalimide ring opens to form carboxylic acid derivatives. In one study, phthalimides reacted with 2-oxazolines in the presence of sulfonic acids to yield sulfonamide derivatives . For this compound, analogous reactivity would produce:

This compound+2-oxazolineH+N-(2-(Phenylsulfonyl)ethyl)sulfonamide+Carboxylic acid\text{this compound} + \text{2-oxazoline} \xrightarrow{\text{H}^+} \text{N-(2-(Phenylsulfonyl)ethyl)sulfonamide} + \text{Carboxylic acid}

The reaction proceeds via protonation of the oxazoline oxygen, followed by nucleophilic attack by the phthalimide nitrogen .

Displacement of the Sulfonyl Group

The phenylsulfonyl ethyl group may act as a leaving group in substitution reactions. For instance, sodium phenylsulfinate displaces bromine in N-bromoethyl phthalimide to form this compound. Reverse reactivity suggests the sulfonyl group could be replaced by other nucleophiles (e.g., halides, amines):

This compound+NaXN-(2-X-ethyl)phthalimide+NaSO2Ph\text{this compound} + \text{NaX} \rightarrow \text{N-(2-X-ethyl)phthalimide} + \text{NaSO}_2\text{Ph}

Reaction rates depend on the nucleophilicity of X⁻ and solvent polarity.

Participation in N-Addition Reactions

Propargyl sulfonium salts react with phthalimides via N-addition to form sulfur-containing N-vinylimides . While this compound’s role as a substrate remains untested, its phthalimide group suggests potential reactivity:

Proposed Mechanism :

  • Isomerization : Propargyl sulfonium salt isomerizes to an allenic sulfonium salt under NaOAc·3H₂O.

  • Nucleophilic Attack : The phthalimide nitrogen attacks the allenic intermediate.

  • Protonation : Intermediate undergoes protonation to yield N-vinylimide .

Reaction Table :

SubstrateConditionsProductYield
Propargyl sulfonium salt 2aNaOAc·3H₂O, CH₃CN, 22°CS-containing N-vinylimide 3a65%

Stability Under Thermal and Basic Conditions

Thermogravimetric analysis (TGA) of related phthalimides shows decomposition above 200°C . In basic media (pH >12), hydrolysis of the phthalimide ring accelerates, forming phthalic acid derivatives .

Limitations and Challenges

  • Steric Hindrance : The bulky phenylsulfonyl group may slow nucleophilic attacks at the ethyl chain.

  • Solubility : Limited solubility in nonpolar solvents complicates reactions requiring aprotic conditions .

Key Citations : RSC Adv., 2022, 12, 11616–11620 (N-addition reactions) RSC Publishing HTML (substrate scope) Evitachem (synthesis pathway) ARKAT-USA PDF (sulfonimidation mechanisms) PubChem (physicochemical data)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-(Phenylsulfonyl)ethyl)phthalimide?

  • Methodology : The compound can be synthesized via nucleophilic substitution using N-(2-bromoethyl)phthalimide and phenylsulfinate salts under inert atmospheres (e.g., N₂) to prevent oxidation. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of bromoethylphthalimide to sodium phenylsulfinate) and using aprotic solvents like DMF at 60–80°C for 12–24 hours .
  • Validation : Monitor reaction progress via TLC or HPLC, and confirm purity through elemental analysis and NMR spectroscopy .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.6–8.0 ppm for phthalimide), sulfonyl group adjacency (δ 3.7–4.2 ppm for -CH₂-SO₂-), and phenyl protons (δ 7.3–7.5 ppm) .
  • FT-IR : Confirm sulfonyl (1350–1300 cm⁻¹ for S=O) and imide (1700–1750 cm⁻¹ for C=O) functional groups .
  • X-ray crystallography : Resolve bond angles and crystal packing, often showing monoclinic space groups (e.g., P2₁/c) .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Guidelines :

  • Solubility : Use polar aprotic solvents (DMSO, DMF) for dissolution; avoid aqueous solutions unless stabilized with surfactants.
  • Stability : Store under inert gas (Ar/N₂) at –20°C to prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during synthesis?

  • Analysis : Competing hydrolysis of the bromoethyl intermediate (N-(2-bromoethyl)phthalimide) can occur in protic solvents, reducing yield. Kinetic studies suggest pseudo-first-order dependence on bromoethylphthalimide concentration. Mitigate this by using anhydrous conditions and faster nucleophiles (e.g., sodium phenylsulfinate vs. thiols) .
  • Data Contradictions : Reported yields vary (70–85%) due to residual moisture; trace water >0.5% decreases yield by ~15% .

Q. How does pH influence the hydrolysis kinetics of this compound?

  • Findings : Hydrolysis accelerates under alkaline conditions (pH >10) due to nucleophilic attack by OH⁻ on the phthalimide carbonyl. At pH 7–9, half-life exceeds 48 hours, but drops to <6 hours at pH 12. Use buffered solutions (e.g., phosphate, borate) for controlled degradation studies .

Q. What computational methods predict the compound’s reactivity in polymer grafting?

  • Approach : DFT calculations (B3LYP/6-31G*) model the sulfonyl group’s electron-withdrawing effect, which enhances radical stability in polymer backbones. MD simulations suggest steric hindrance from the phenyl group limits grafting efficiency in dense matrices .

Q. How do crystallographic data resolve discrepancies in reported bond lengths for phthalimide derivatives?

  • Resolution : Compare X-ray structures (e.g., C=O bond lengths: 1.21–1.23 Å in phthalimide vs. 1.43–1.45 Å for sulfonyl groups). Discrepancies arise from temperature (120 K vs. 296 K) and refinement protocols (e.g., SHELXL vs. OLEX2) .

Q. Applications in Advanced Material Design

Q. What role does this compound play in stimuli-responsive polymer nanocomposites?

  • Case Study : As a photo-crosslinker, it enables reversible heat-stiffening in polymers. The sulfonyl group stabilizes radicals during UV-initiated polymerization, achieving >90% crosslinking efficiency in polyacrylate matrices .

Q. Can this compound act as a ligand in coordination chemistry?

  • Evidence : Limited ligation capacity due to weak Lewis basicity of the sulfonyl group. However, selenium analogs (e.g., phenylseleno derivatives) show stronger metal coordination (e.g., Pd, Cu) for catalytic applications .

Q. Data Interpretation and Reproducibility

Q. How should researchers address batch-to-batch variability in NMR spectra?

  • Best Practices :
  • Use internal standards (e.g., TMS) and deuterated solvents for consistent chemical shifts.
  • Characterize impurities (e.g., residual DMF in δ 2.7–2.9 ppm) via 2D NMR (HSQC, HMBC) .

Q. What strategies validate synthetic reproducibility across labs?

  • Collaborative Protocols : Share detailed synthetic logs (temperature gradients, stirring rates) and raw spectral data via platforms like Zenodo. Cross-validate with independent crystallography labs .

Properties

Molecular Formula

C16H13NO4S

Molecular Weight

315.3 g/mol

IUPAC Name

2-[2-(benzenesulfonyl)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C16H13NO4S/c18-15-13-8-4-5-9-14(13)16(19)17(15)10-11-22(20,21)12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

FFEXYDLGMYKFTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)CCN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 30.7 g (0.15 mole) of 2-chloroethylphenylsulfone and 69.5 g (0.375 mole) of potassium phthalimide in 600 ml of dimethylformamide was heated overnight at 85° C. The reaction mixture was stripped to dryness and the residue was partitioned between water and chloroform. The chloroform layer was dried and filtered and solvent was evaporated from the filtrate to give an oil which crystallized on standing. The solid was triturated with isopropyl ether and the mixture cooled under refrigeration. The solid was collected by filtration and dried and recrystallized from methanol-isopropyl ether to give white crystalline product, m.p. 186°-188° C., in 35.7% yield.
Quantity
30.7 g
Type
reactant
Reaction Step One
Quantity
69.5 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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